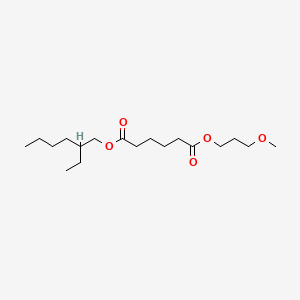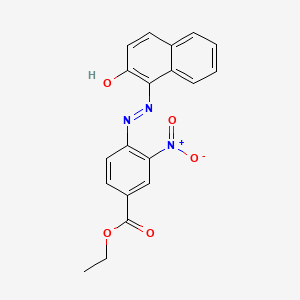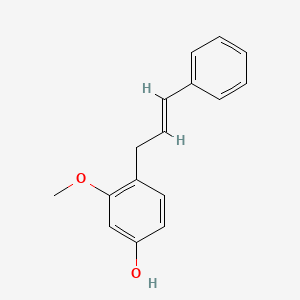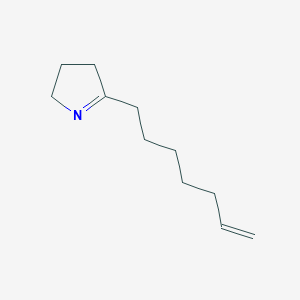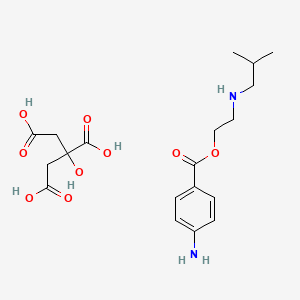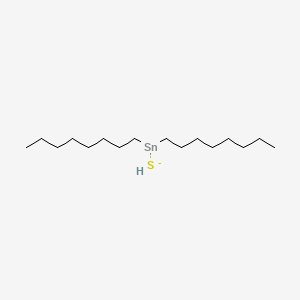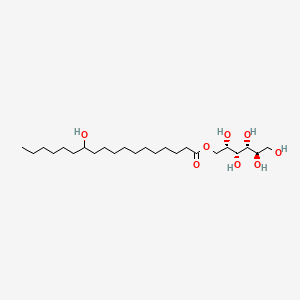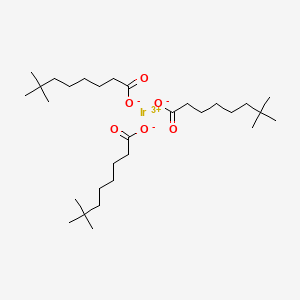
Iridium(3+) neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+) neodecanoate typically involves the reaction of iridium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{IrCl}_3 + 3 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ir(C}9\text{H}{19}\text{COO)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity iridium and neodecanoic acid. The process includes steps such as dissolution, reaction, filtration, and purification to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Iridium(3+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to iridium(0) or iridium(I) species under specific conditions.
Substitution: Ligand exchange reactions can occur, where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Iridium(IV) oxides or hydroxides.
Reduction: Iridium metal or lower oxidation state complexes.
Substitution: New iridium complexes with different ligands
Scientific Research Applications
Iridium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of high-performance materials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of iridium(3+) neodecanoate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause cellular damage. Additionally, it can interfere with cellular signaling pathways, leading to apoptosis or cell death. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Tris(2-phenylpyridine)iridium(III): Known for its use in organic light-emitting diodes (OLEDs).
Cyclometalated Iridium(III) Complexes: Widely studied for their luminescent properties and applications in imaging and sensing.
Iridium(III) Chloride: A common precursor for various iridium complexes.
Uniqueness of Iridium(3+) Neodecanoate: this compound is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it suitable for a wide range of applications, distinguishing it from other iridium complexes .
Properties
CAS No. |
93982-73-1 |
|---|---|
Molecular Formula |
C30H57IrO6 |
Molecular Weight |
706.0 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;iridium(3+) |
InChI |
InChI=1S/3C10H20O2.Ir/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
GLYWJLOLFNVPOP-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


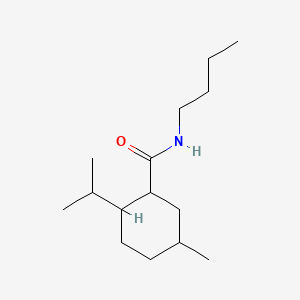
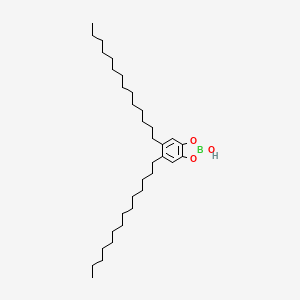

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

